molecular formula C29H27N3O5S B2391249 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-88-1

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2391249
CAS No.: 1114827-88-1
M. Wt: 529.61
InChI Key: CMNFTMABXKVDKQ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethoxyphenyl group, an ethoxyphenyl group, and a methyloxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.

    Formation of the Methyloxazole Moiety: This can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or carboxylic acids.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone intermediate with the methyloxazole derivative under suitable conditions, such as using thiolating agents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the quinazolinone core are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
  • 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-ethyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
  • 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-21-13-10-19(11-14-21)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-12-15-25(34-3)26(16-20)35-4/h6-16H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFTMABXKVDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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